molecular formula C12H16ClFN2O2 B14036357 cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hcl

cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hcl

Cat. No.: B14036357
M. Wt: 274.72 g/mol
InChI Key: KEYNTOAREXOBSK-DHXVBOOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, an amino group, a fluorine atom, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.

    Esterification: The benzyl ester group is introduced through esterification reactions using benzyl alcohol and appropriate catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups or the pyrrolidine ring.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride
  • Cis-Benzyl 3-amino-4-chloropyrrolidine-1-carboxylate hydrochloride
  • Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Uniqueness

Cis-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry (cis configuration) and the presence of both a fluorine atom and a benzyl ester group

Properties

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.72 g/mol

IUPAC Name

benzyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,14H2;1H/t10-,11+;/m1./s1

InChI Key

KEYNTOAREXOBSK-DHXVBOOMSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)N.Cl

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.